Cas no 689297-73-2 ([1,1'-BIPHENYL]-4-CARBONITRILE, 3-CHLORO-2'-FLUORO-)

3-Chloro-2'-fluoro-[1,1'-biphenyl]-4-carbonitrile is a biphenyl derivative featuring chloro and fluoro substituents, along with a nitrile functional group. This compound is valued for its structural versatility in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. The presence of both halogen and nitrile groups enhances its reactivity, making it a useful intermediate in cross-coupling reactions, such as Suzuki or Sonogashira couplings. Its well-defined molecular structure ensures consistent performance in fine chemical applications. The compound’s stability and purity make it suitable for research and industrial processes requiring precise functionalization of biphenyl scaffolds.
[1,1'-BIPHENYL]-4-CARBONITRILE, 3-CHLORO-2'-FLUORO- structure
689297-73-2 structure
Product Name:[1,1'-BIPHENYL]-4-CARBONITRILE, 3-CHLORO-2'-FLUORO-
CAS No:689297-73-2
MF:C13H7ClFN
MW:231.652785539627
CID:3169976
PubChem ID:46314397
Update Time:2025-11-01

[1,1'-BIPHENYL]-4-CARBONITRILE, 3-CHLORO-2'-FLUORO- Chemical and Physical Properties

Names and Identifiers

    • [1,1'-BIPHENYL]-4-CARBONITRILE, 3-CHLORO-2'-FLUORO-
    • SCHEMBL4000273
    • 689297-73-2
    • HTGUHXCRBBITLS-UHFFFAOYSA-N
    • 3-chloro-2'-fluorobiphenyl-4-carbonitrile
    • Inchi: 1S/C13H7ClFN/c14-12-7-9(5-6-10(12)8-16)11-3-1-2-4-13(11)15/h1-7H
    • InChI Key: HTGUHXCRBBITLS-UHFFFAOYSA-N
    • SMILES: ClC1=C(C#N)C=CC(=C1)C1C=CC=CC=1F

Computed Properties

  • Exact Mass: 231.0251051Da
  • Monoisotopic Mass: 231.0251051Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 285
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 23.8Ų

[1,1'-BIPHENYL]-4-CARBONITRILE, 3-CHLORO-2'-FLUORO- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
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Additional information on [1,1'-BIPHENYL]-4-CARBONITRILE, 3-CHLORO-2'-FLUORO-

Chemical Compound CAS No 689297-73-2: [1,1'-BIPHENYL]-4-CARBONITRILE, 3-CHLORO-2'-FLUORO

The compound with CAS No 689297-73-2, known as [1,1'-BIPHENYL]-4-CARBONITRILE, 3-CHLORO-2'-FLUORO, is a highly specialized organic molecule that has garnered significant attention in the fields of organic synthesis and materials science. This compound is characterized by its biphenyl structure, which consists of two phenyl rings connected by a single bond. The substituents on the rings include a cyano group (CN) at the 4-position of the first phenyl ring and a chlorine atom at the 3-position of the same ring. Additionally, the second phenyl ring bears a fluorine atom at the 2' position. These substituents contribute to the compound's unique electronic and steric properties, making it a valuable building block in various chemical reactions.

Recent studies have highlighted the importance of biphenyl derivatives like [1,1'-BIPHENYL]-4-CARBONITRILE, 3-CHLORO-2'-FLUORO in the development of advanced materials. For instance, researchers have explored its potential as a precursor for synthesizing heterocyclic compounds, which are widely used in pharmaceuticals and agrochemicals. The cyano group in this compound acts as an electron-withdrawing group, enhancing the reactivity of the molecule in nucleophilic aromatic substitution reactions. This property makes it particularly useful in the synthesis of complex molecules with high functional diversity.

Moreover, the presence of halogen atoms (chlorine and fluorine) in this compound introduces additional functionality. Chlorine atoms are known to activate aromatic rings toward electrophilic substitution, while fluorine atoms can modulate electronic effects and improve bioavailability in drug molecules. These features make [1,1'-BIPHENYL]-4-CARBONITRILE, 3-CHLORO-2'-FLUORO a versatile intermediate in medicinal chemistry. Recent research has demonstrated its application in the synthesis of kinase inhibitors and other bioactive molecules with potential therapeutic applications.

The synthesis of this compound typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the coupling of aryl halides with nitriles using palladium-catalyzed cross-coupling reactions. This method ensures high yields and excellent regioselectivity, making it suitable for large-scale production. The use of advanced catalysts and ligands has further improved the efficiency of these reactions, enabling chemists to explore new synthetic pathways for similar compounds.

In terms of physical properties, [1,1'-BIPHENYL]-4-CARBONITRILE, 3-CHLORO-2'-FLUORO exhibits a melting point around 150°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its UV-vis spectrum shows strong absorption bands due to π→π* transitions in the aromatic system, which can be exploited for sensing applications or as part of optoelectronic materials.

Looking ahead, ongoing research is focused on expanding the utility of this compound in emerging areas such as organic electronics and sustainable chemistry. For example, scientists are investigating its role as a building block for conjugated polymers with tailored electronic properties. These polymers could find applications in flexible electronics, photovoltaics, and light-emitting diodes (LEDs). Additionally, efforts are being made to develop greener synthesis routes that minimize waste and reduce environmental impact.

In conclusion, [1,1'-BIPHENYL]-4-CARBONITRILE, 3-CHLORO-2'-FLUORO (CAS No 689297-73-2) is a versatile and intriguing compound with a wide range of applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for chemists seeking to design novel molecules with specific properties. As research continues to uncover new uses for this compound, it is poised to play an even more significant role in advancing modern chemistry and materials science.

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